1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione
Overview
Description
1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxybenzyl group attached to the indoline core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione typically involves the reaction of 4-methoxybenzyl chloride with 5-methylindoline-2,3-dione under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced indoline compounds, and various substituted products depending on the nucleophile used .
Scientific Research Applications
1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1H-indole-4-carbaldehyde: Another indoline derivative with similar structural features but different functional groups.
1-(4-Methoxybenzyl)piperazine: A compound with a piperazine ring instead of an indoline core, used in different research applications.
Uniqueness: 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione is unique due to its specific substitution pattern and the presence of both methoxybenzyl and indoline moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methylindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVSKXULWVLTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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